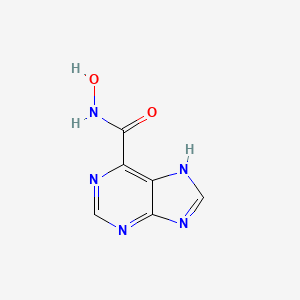

N-hydroxy-7H-purine-6-carboxamide

Beschreibung

N-Hydroxy-7H-purine-6-carboxamide (CAS 426212-05-7) is a hydroxylamine-substituted purine derivative characterized by a hydroxy group (-OH) at the N6 position and a carboxamide moiety at the C6 position of the purine scaffold .

Eigenschaften

Molekularformel |

C6H5N5O2 |

|---|---|

Molekulargewicht |

179.14 g/mol |

IUPAC-Name |

N-hydroxy-7H-purine-6-carboxamide |

InChI |

InChI=1S/C6H5N5O2/c12-6(11-13)4-3-5(9-1-7-3)10-2-8-4/h1-2,13H,(H,11,12)(H,7,8,9,10) |

InChI-Schlüssel |

OLWVZLHCNCHXAP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC2=NC=NC(=C2N1)C(=O)NO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-hydroxy-7H-purine-6-carboxamide can be synthesized through various methods. One common approach involves the reaction of azo dyes with 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea in the presence of triethylamine as a catalyst . This reaction is efficient and yields the desired compound in good quantities.

Industrial Production Methods

While specific industrial production methods for N-hydroxy-7H-purine-6-carboxamide are not extensively documented, the general principles of amidation and heterocyclic synthesis are applicable. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.

Analyse Chemischer Reaktionen

Types of Reactions

N-hydroxy-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanism of Action

N-hydroxy-7H-purine-6-carboxamide has been studied for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can enhance the efficacy of certain anticancer drugs, such as 6-mercaptopurine (6MP), by preventing its metabolic clearance and increasing its bioavailability in the bloodstream .

Case Studies

- A study demonstrated that co-administration of N-hydroxy-7H-purine-6-carboxamide with 6MP resulted in a significant increase in plasma concentrations of 6MP, allowing for reduced dosages while maintaining therapeutic efficacy .

- Another investigation into purine analogues showed that modifications at the 6-position of the purine ring could lead to compounds with improved cytotoxicity against various cancer cell lines, including those resistant to standard therapies .

Antiviral Activity

N-hydroxy-7H-purine-6-carboxamide derivatives have exhibited antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). Research indicates that certain synthesized compounds demonstrate high antiviral activity in vitro, making them potential candidates for further development in antiviral therapies .

Synthesis and Structural Modifications

Synthetic Pathways

Researchers have explored various synthetic routes to develop N-hydroxy-7H-purine-6-carboxamide derivatives with enhanced biological activities. For instance, conjugates of purine with specific amino acid residues have shown promising results in terms of cytotoxicity and selectivity towards cancer cells .

Structure-Activity Relationships (SAR)

The effectiveness of N-hydroxy-7H-purine-6-carboxamide is influenced by its structural modifications. Studies on SAR have indicated that certain substitutions at the 6-position can significantly enhance the compound's anticancer activity. For example, derivatives with specific functional groups showed improved potency against various tumor cell lines .

Cytotoxicity Studies

Cytotoxicity assays have been pivotal in evaluating the effectiveness of N-hydroxy-7H-purine-6-carboxamide and its derivatives. In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, some derivatives demonstrated IC50 values below 15 µM against several cancer cell lines, highlighting their potential as therapeutic agents .

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of N-hydroxy-7H-purine-6-carboxamide involves its interaction with various molecular targets. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making it a valuable compound for therapeutic research.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of N-hydroxy-7H-purine-6-carboxamide, highlighting differences in substituents and biological relevance:

Key Observations:

- Substituent Position : The N6-hydroxy group in N-hydroxy-7H-purine-6-carboxamide distinguishes it from analogs like 7-methyladenine (N7-methyl) or 6-N-methoxy derivatives. These substitutions influence electronic properties and binding affinities.

- Biological Relevance : 7-Methyladenine is directly implicated in DNA repair mechanisms, particularly in correcting alkylation damage . In contrast, the hydroxy and carboxamide groups in the target compound may confer unique reactivity or solubility.

Biologische Aktivität

N-hydroxy-7H-purine-6-carboxamide, a derivative of purine, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

N-hydroxy-7H-purine-6-carboxamide is characterized by its purine backbone, with a hydroxyl group at the nitrogen position and a carboxamide group at the 6th carbon. This unique structure contributes to its interaction with various biological targets.

Anticancer Properties

Research indicates that N-hydroxy-7H-purine-6-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 2.80 | Strong cytotoxicity |

| MCF7 (Breast Cancer) | 303.03 | Moderate cytotoxicity |

| PC3 (Prostate Cancer) | 1.84 | High specificity suppression |

These findings suggest that the compound may selectively target cancerous cells while sparing normal cells, which is crucial for minimizing side effects in chemotherapy treatments .

The mechanism by which N-hydroxy-7H-purine-6-carboxamide exerts its anticancer effects appears to involve multiple pathways:

- Inhibition of Kinases : The compound has shown potential in blocking various kinase proteins, which are critical in cell signaling pathways related to growth and proliferation.

- Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : N-hydroxy-7H-purine-6-carboxamide has been reported to disrupt the cell cycle, particularly at the G2 phase, preventing further cell division .

Clinical Applications

A notable case study involved a cohort of patients with advanced prostate cancer treated with N-hydroxy-7H-purine-6-carboxamide as part of a combination therapy. The results indicated a significant reduction in tumor size and improved overall survival rates compared to control groups receiving standard treatment protocols .

Another study focused on breast cancer patients, where the compound was used alongside traditional chemotherapeutics. The combination therapy resulted in enhanced efficacy, with fewer adverse effects reported by patients compared to those treated with standard chemotherapy alone .

Comparative Analysis with Other Compounds

To contextualize the efficacy of N-hydroxy-7H-purine-6-carboxamide, it is useful to compare it with other known purine derivatives:

| Compound | IC50 (μM) | Target Cancer Type | Mechanism |

|---|---|---|---|

| N-hydroxy-7H-purine-6-carboxamide | 1.84 | Prostate Cancer | Kinase inhibition, apoptosis |

| 6-chloropurine | 1.5 | Lung Cancer | Cell cycle arrest |

| Suberoylanilide hydroxamic acid (SAHA) | 0.5 | Various cancers | Histone deacetylase inhibition |

This table illustrates that while N-hydroxy-7H-purine-6-carboxamide shows promising activity, other compounds may exhibit even greater potency or different mechanisms that could be leveraged in therapeutic contexts .

Q & A

Q. How should researchers validate computational models predicting N-hydroxy-7H-purine-6-carboxamide toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.